5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine
Description
Properties
IUPAC Name |
5-chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-10-5-15-13(16-6-10)17-7-11-4-9(8-19-11)12-2-1-3-18-12/h1-6,8H,7H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHJLLGPCIESCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)CNC3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, chlorination is performed using reagents like phosphorus oxychloride (POCl3) to introduce the chloro group at the 5-position.
Introduction of the Furan and Thiophene Moieties: The furan and thiophene groups are introduced through a series of coupling reactions. For instance, a Suzuki-Miyaura coupling reaction can be employed using palladium catalysts to link the furan and thiophene rings to the pyrimidine core.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan and thiophene moieties can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the pyrimidine core using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group at the 5-position of the pyrimidine can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, under mild conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Amine or thiol nucleophiles, often in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to changes in the biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The following table summarizes key structural analogs and their differences from the target compound:
Key Observations:
- Heterocyclic Diversity : The target compound’s thiophene-furan combination differs from analogs with benzofuran () or fluorophenyl-thiophene (), which may alter electronic properties and binding affinities.
- Positional Substitution : Unlike pyrimidin-4-amine derivatives (), the target’s pyrimidin-2-amine scaffold may influence hydrogen-bonding interactions in biological targets.
Pharmacological and Physicochemical Properties
Solubility and Stability:
Crystallographic and Conformational Analysis
- Intramolecular Interactions: highlights N–H⋯N hydrogen bonds in pyrimidine derivatives, which stabilize planar conformations. The target compound’s furan-thiophene substituent may introduce steric hindrance, altering dihedral angles between aromatic rings (e.g., ~70° for aryl groups in analogs vs.
- Crystal Packing: Weak interactions (C–H⋯F, π–π stacking) observed in analogs suggest the target’s furan oxygen could participate in similar non-covalent interactions, influencing solid-state properties .
Biological Activity
5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine is . The structure features a pyrimidine ring substituted with a chloro group and a furan-thiophene moiety, which are known for their diverse biological activities.
The compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. For example, it may inhibit certain kinases or enzymes related to cell proliferation and survival. The presence of the furan and thiophene rings enhances its ability to interact with biological macromolecules, potentially leading to therapeutic effects such as:
- Antimicrobial activity : Inhibition of bacterial cell wall synthesis.
- Anticancer properties : Modulation of signaling pathways involved in tumor growth.
Antimicrobial Activity
Research indicates that compounds similar to 5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine exhibit significant antimicrobial properties. For instance, studies have shown that related thiophene derivatives possess fungicidal activities with effective concentrations (EC50) lower than established antifungal agents.
| Compound | EC50 (mg/L) | Activity Type |
|---|---|---|
| 4f | 1.96 | Fungicidal |
| Control | 21.44 | Fungicidal |
The above table summarizes the fungicidal activity of similar compounds, indicating the potential efficacy of the target compound as an antimicrobial agent .
Anticancer Activity
A study focusing on pyrimidine derivatives highlighted the anticancer potential of compounds with similar structures. The ability to inhibit key enzymes involved in cancer cell proliferation was noted, suggesting that 5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine may also exhibit similar properties .
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds related to 5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine:
- Fungicidal Activity Study : A greenhouse study assessed the effectiveness of various thiophene derivatives against common fungal pathogens. The results indicated that certain derivatives had significantly lower EC50 values compared to control substances, demonstrating their potential as effective fungicides .
- Anticancer Mechanism Investigation : Research into pyrimidine derivatives revealed their mechanism of action involving the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis and cancer cell proliferation. This suggests that similar mechanisms may be applicable to our compound .
Q & A
Q. Methodology :
- Multi-step synthesis : Begin with functionalization of the pyrimidine core (e.g., introducing the chloro group via nucleophilic substitution) followed by coupling with the thiophene-furan moiety using cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Purification challenges : Use column chromatography with gradients of ethyl acetate/hexane to separate polar byproducts. Confirm purity via 1H/13C NMR (look for singlets in aromatic regions) and HPLC-MS (to detect trace impurities) .
Advanced: How can density functional theory (DFT) predict electronic properties and regioselectivity in reactions involving this compound?
Q. Methodology :
- DFT parameters : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices, which predict nucleophilic/electrophilic sites .
- Validation : Compare computed IR/NMR spectra with experimental data to assess accuracy. For example, highlights the importance of gradient corrections in DFT for thermochemical accuracy .
Basic: Which spectroscopic techniques are critical for structural elucidation, and what key features should be analyzed?
Q. Methodology :
- 1H NMR : Identify the pyrimidine NH proton (δ 8.5–9.5 ppm) and furan/thiophene protons (δ 6.5–7.5 ppm).
- HRMS : Confirm molecular weight (e.g., [M+H]+ ion) and isotope patterns for Cl .
- IR : Look for N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
Advanced: How do structural modifications (e.g., substituent changes) alter biological activity?
Q. Methodology :
- SAR studies : Replace the furan with other heterocycles (e.g., pyrrole) and test in vitro bioactivity. shows trifluoromethyl groups enhance lipophilicity and target binding .
- Data analysis : Use ANOVA to compare IC50 values across analogs. Contradictions in activity (e.g., enzyme inhibition vs. cytotoxicity) may arise from off-target effects, requiring orthogonal assays .
Basic: What safety protocols are essential when handling this compound?
Q. Methodology :
- PPE : Use nitrile gloves, lab coats, and fume hoods. Refer to SDS data (e.g., ) for acute toxicity (LD50) and disposal guidelines .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous wash-downs to prevent environmental contamination .
Advanced: How can crystallographic data resolve ambiguities in molecular configuration?
Q. Methodology :
- X-ray diffraction : Grow single crystals via slow evaporation in DCM/hexane. Analyze dihedral angles between pyrimidine and substituents to confirm spatial orientation (e.g., reports deviations <1.01 Å from planarity) .
- Hydrogen bonding : Identify intermolecular interactions (e.g., C-H⋯π bonds) that stabilize the crystal lattice, which may explain solubility differences in polymorphs .
Basic: What in vitro assays evaluate the compound’s biological activity?
Q. Methodology :
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase activity measured via ADP-Glo™).
- Cell viability : Perform MTT assays on cancer cell lines (e.g., HeLa), normalizing to controls. highlights antifungal activity via microdilution assays .
Advanced: How can contradictory mechanistic data in literature be addressed experimentally?
Q. Methodology :
- Orthogonal validation : Combine biochemical assays (e.g., surface plasmon resonance for binding kinetics) with siRNA knockdown of putative targets.
- Computational docking : Use AutoDock Vina to model ligand-receptor interactions. Compare results across studies to identify consensus binding modes .
Basic: What solvent systems optimize functionalization of the pyrimidine core?
Q. Methodology :
- Reaction conditions : Use anhydrous DMF or THF under N2 for moisture-sensitive steps (e.g., amide couplings). recommends continuous flow reactors for scalability .
- Catalysts : Employ Pd(PPh3)4 for cross-couplings, with K2CO3 as a base to minimize side reactions .
Advanced: How do molecular dynamics (MD) simulations explain target interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
